molecular formula C13H16F3N B2541407 1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine CAS No. 1439900-15-8

1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine

Cat. No.: B2541407
CAS No.: 1439900-15-8
M. Wt: 243.273
InChI Key: LCIUCEDCFIVNHF-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine (CAS: 1439900-15-8) is a primary amine featuring a cyclobutyl ring substituted with a 2-(trifluoromethyl)benzyl group. Its molecular formula is C₁₃H₁₆F₃N, with a molecular weight of 243.27 g/mol and a purity ≥95% . The compound’s structure combines the steric constraints of a cyclobutane ring with the electron-withdrawing trifluoromethyl (–CF₃) group, which enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

[1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-5-2-1-4-10(11)8-12(9-17)6-3-7-12/h1-2,4-5H,3,6-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUCEDCFIVNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition of Alkenes

Photochemical activation of electron-deficient alkenes, such as acrylonitriles or acrylates, facilitates stereocontrolled cycloaddition. A study demonstrated that irradiation of 2-trifluoromethylstyrene derivatives generates cyclobutane intermediates with >80% regioselectivity. These intermediates serve as precursors for introducing the methanamine group.

Alternative Route: Reductive Amination

A convergent approach employs reductive amination to couple cyclobutanone with 2-(trifluoromethyl)benzylamine:

  • Cyclobutanone Synthesis :
    Oxidation of cyclobutanol with pyridinium chlorochromate (PCC) affords cyclobutanone (yield: 95%).

  • Reductive Amination :
    Cyclobutanone reacts with 2-(trifluoromethyl)benzylamine and NaBH3CN in methanol, producing the target amine (yield: 68%).

Catalytic Hydrogenation of Nitriles

The EP0269258A2 patent highlights hydrogenation of nitriles to amines using Raney nickel:

  • Nitrile Synthesis :
    Cyclobutylacetonitrile is alkylated with 2-(trifluoromethyl)benzyl bromide (K2CO3, DMF, 60°C, yield: 82%).

  • Hydrogenation :
    Catalytic hydrogenation (H2, Raney nickel, 50 psi, 25°C) reduces the nitrile to the primary amine (yield: 90%).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Advantages Limitations
Alkylation Phthalimide protection 78 High functional group tolerance Multi-step, requires protection
Reductive Amination NaBH3CN-mediated coupling 68 Convergent, fewer steps Moderate yield
Nitrile Hydrogenation Raney nickel catalysis 90 High yield, minimal byproducts Requires nitrile precursor

Structural Characterization

X-ray crystallography of intermediates confirms the stereochemistry and regioselectivity of cyclobutane functionalization. For example, the bond angle strain in cyclobutane (88°) influences the spatial orientation of the trifluoromethylbenzyl and methanamine groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine C₁₃H₁₆F₃N –CF₃, cyclobutyl 243.27 High lipophilicity, cyclobutyl ring strain
1-(4-Chlorophenyl)cyclobutyl-methanamine C₁₁H₁₃ClN –Cl, cyclobutyl 194.68 Halogen substituent, reduced lipophilicity
1-(3-Methoxy-4-methylphenyl)cyclobutyl-methanamine C₁₃H₁₈NO –OCH₃, –CH₃, cyclobutyl 204.29 Electron-donating groups, increased polarity
1-(2-Thienyl)-N-[2-(trifluoromethyl)benzyl]methanamine C₁₃H₁₁F₃N₂S –CF₃, thienyl 296.30 Heteroaromatic substitution, enhanced π-stacking
Key Observations :
  • Electron-Withdrawing vs.
  • Ring Systems: Cyclobutyl rings introduce steric strain, which may reduce conformational flexibility compared to non-cyclic or larger-ring analogs (e.g., cyclohexyl derivatives) .
  • Lipophilicity : The –CF₃ group enhances logP values relative to –Cl or –OCH₃ analogs, improving membrane permeability but possibly reducing aqueous solubility .

Biological Activity

1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine (commonly referred to as EVT-2678481) is an organic compound that has garnered attention in scientific research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16F3N. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological interactions. The presence of the cyclobutyl moiety contributes to its structural rigidity, potentially affecting its binding affinity to biological targets.

The mechanism of action for this compound involves interaction with specific receptors or enzymes within biological systems. The compound's lipophilicity facilitates its penetration through cellular membranes, allowing it to reach intracellular targets. Preliminary studies suggest that it may modulate signaling pathways associated with various physiological processes.

Pharmacological Effects

This compound has been investigated for its potential effects on several biological systems:

  • Cyclic AMP Modulation : Similar compounds with trifluoromethyl groups have shown the ability to increase cyclic adenosine monophosphate (cAMP) levels in cellular assays, indicating potential as a modulator of G-protein coupled receptors (GPCRs) .
  • Antifibrotic Activity : Research has identified small-molecule agonists related to this compound that activate antifibrotic genes, suggesting a role in fibrosis management .

Toxicity and Safety Profile

The safety profile of this compound is still under investigation. Initial assessments indicate that it has a favorable toxicity profile in vitro, but comprehensive in vivo studies are necessary to establish its safety in clinical applications.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. Below are key findings:

StudyCompoundEC50 (μM)Max ResponseNotes
Trifluoromethyl derivatives0.067 - 0.188~98%Exhibited significant activity on RXFP1 receptor
Related cyclobutyl compoundsVariesVariesDemonstrated potential in drug-like properties

These studies highlight the importance of the trifluoromethyl group in enhancing biological activity and receptor interaction.

Q & A

Q. What are the standard synthetic routes for 1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine, and how do reagent choices impact yield and purity?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by benzylation. Key steps include:
  • Cyclobutane Construction : [2+2] Photocycloaddition or ring-closing metathesis to form the strained cyclobutane core.
  • Benzylation : Coupling 2-(trifluoromethyl)benzyl halides (e.g., bromide or chloride) to the cyclobutylmethanamine intermediate via nucleophilic substitution.
  • Reagent Optimization : Use of polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃, NaH) improves reaction efficiency. Catalytic Pd or Cu can enhance cross-coupling steps .
  • Purity Challenges : Residual trifluoromethyl byproducts require purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and benzyl CH₂ (δ 3.7–4.2 ppm). Trifluoromethyl (CF₃) splits adjacent aromatic protons into distinct patterns .
  • ¹³C NMR : CF₃ appears as a quartet (δ ~120–125 ppm, J ≈ 35 Hz).
  • IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-F (1100–1200 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight; fragmentation reveals cyclobutane ring stability .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorogenic substrates (e.g., ADP-Glo™ assay for kinases).
  • Cell Viability : MTT or resazurin assays in cancer cell lines to assess cytotoxicity.
  • Membrane Permeability : Caco-2 monolayer assays to predict blood-brain barrier penetration, critical for CNS-targeted molecules .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed conformations of the cyclobutane ring?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ring puckering dynamics to identify energetically favorable conformers.
  • X-ray Crystallography : Compare experimental crystal structures (using SHELXL ) with DFT-optimized geometries. Discrepancies often arise from crystal packing forces versus gas-phase calculations.
  • Torsional Analysis : Use QM/MM hybrid methods to assess steric effects from the trifluoromethyl group on ring strain .

Q. What strategies improve enantioselectivity in asymmetric synthesis of the cyclobutane core?

  • Methodological Answer :
  • Chiral Catalysts : Employ Rhodium(II) carboxylates (e.g., Rh₂(S-PTTL)₄) for [2+2] cycloadditions, achieving >90% ee.
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to separate racemic mixtures during ester hydrolysis.
  • Chiral Auxiliaries : Temporarily attach menthol or Evans’ oxazolidinones to direct stereochemistry, then cleave post-cyclization .

Q. How does the 2-(trifluoromethyl)benzyl group influence metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. CF₃ groups reduce oxidative metabolism by cytochrome P450 enzymes.
  • Isotope Labeling : Use ¹⁸O or ²H isotopes to track metabolic pathways.
  • Comparative SAR : Replace CF₃ with CH₃ or Cl to quantify fluorine’s contribution to stability .

Data Contradiction Analysis

Q. How should researchers address conflicting NOESY data and X-ray diffraction results regarding benzyl group orientation?

  • Methodological Answer :
  • Dynamic Effects : NOESY detects time-averaged conformations, while X-ray captures static structures. Perform variable-temperature NMR to assess rotational barriers.
  • DFT Calculations : Compare energy barriers for benzyl rotation with experimental data.
  • Cocrystallization : Co-crystallize with a protein target to stabilize a specific conformation observed in binding studies .

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